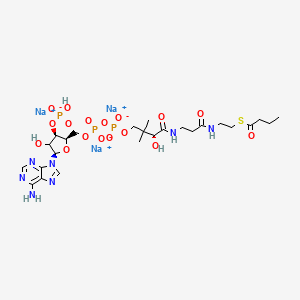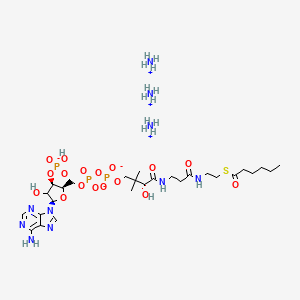
4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate
Descripción general
Descripción
4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate is a chemical compound with the molecular formula C23H26O6 . It has an average mass of 398.449 Da and a monoisotopic mass of 398.172943 Da . It is also known by its IUPAC name, 4-methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate .
Molecular Structure Analysis
The molecular structure of this compound consists of 23 carbon atoms, 26 hydrogen atoms, and 6 oxygen atoms . The InChI code for this compound is 1S/C23H26O6/c1-3-22(24)28-17-7-5-4-6-16-27-20-10-8-18(9-11-20)23(25)29-21-14-12-19(26-2)13-15-21/h3,8-15H,1,4-7,16-17H2,2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.133±0.06 g/cm3 (Predicted), and a boiling point of 539.9±45.0 °C (Predicted) . The compound is solid at room temperature .Aplicaciones Científicas De Investigación
Polymerization and Liquid Crystal Properties
- Liquid Crystalline Polyacrylates : 4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate has been used in the synthesis of dendritic graft copolymers exhibiting liquid crystalline properties. These copolymers demonstrate interesting mesophase behavior, influenced by the chemical nature of the polyacrylates (Zhang, 1998).
- Orientation and Phase Behavior : The orientation of ester links in liquid crystal diacrylates, including 4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate, significantly impacts their phase, optical, and dielectric behaviors. Differences in polymerization and microstructure during polymerization are also observed (Hikmet et al., 1995).
Photopolymerization and Chiral Properties
- Chiral Nematic Phase : Copolymers containing chiral mesogens, like 4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate, exhibit chiral nematic phases and selectively reflect light at specific wavelengths. These properties are influenced by the mole fraction of chiral monomer in the copolymer (Cowie & Hinchcliffe, 1996).
Nanocomposite Formation
- Nonequilibrium Composites with Nanoparticles : Copolymers based on 4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate have been used to create stable nonequilibrium composites containing cadmium selenide nanoparticles. These composites exhibit unique phase transitions and stability characteristics (Derikov et al., 2014).
Photopolymerization in Self-organizing Systems
- Photopolymerization in Mesophases : Mesogenic monomers like 4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate are used in polymerization within ordered smectic and nematic mesophases. These systems exhibit varied polymerization behaviors depending on the phase and type of liquid crystal solvent used (Chien et al., 1998).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with this compound are H317 (May cause an allergic skin reaction) and H413 (May cause long lasting harmful effects to aquatic life) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Mecanismo De Acción
Target of Action
This compound is a type of liquid crystalline monomer , which suggests that it may interact with various cellular structures or molecules to exert its effects.
Mode of Action
As a liquid crystalline monomer, it is likely involved in the formation of ordered, anisotropic structures . The acryloyloxy group in the compound suggests that it may undergo polymerization, potentially leading to changes in the physical properties of the material it is incorporated into .
Biochemical Pathways
Given its structural properties, it may be involved in the formation of liquid crystalline structures and the polymerization processes .
Pharmacokinetics
As a synthetic compound with a relatively high molecular weight
Result of Action
Its use in the formation of liquid crystalline ionogels suggests that it may contribute to the physical properties of these materials .
Propiedades
IUPAC Name |
(4-methoxyphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O6/c1-3-22(24)28-17-7-5-4-6-16-27-20-10-8-18(9-11-20)23(25)29-21-14-12-19(26-2)13-15-21/h3,8-15H,1,4-7,16-17H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXYMBDCGNXXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82200-54-2 | |
| Details | Compound: Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, 4-methoxyphenyl ester, homopolymer | |
| Record name | Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, 4-methoxyphenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82200-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101165062 | |
| Record name | 4-Methoxyphenyl 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate | |
CAS RN |
82200-53-1 | |
| Record name | 4-Methoxyphenyl 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82200-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyphenyl 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acide4-(6(propenoyloxy)hexyloxy)benzoique,4-methoxyphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(6-Acryloyloxyhexyloxy)-benzoic acid-(4-methoxyphenylester) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















